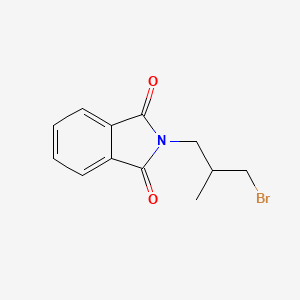

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione

説明

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione is a brominated alkyl-substituted isoindoline-1,3-dione derivative. Its structure comprises a phthalimide core (isoindoline-1,3-dione) functionalized with a branched 3-bromo-2-methylpropyl chain at the 2-position. The bromine atom at the terminal carbon enhances its reactivity, making it a versatile intermediate for nucleophilic substitution reactions in medicinal chemistry and materials science.

特性

IUPAC Name |

2-(3-bromo-2-methylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWIPGKAGCJNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often utilize solventless conditions to adhere to green chemistry principles. These methods involve simple heating and relatively quick reactions, followed by purification processes that minimize environmental impact .

化学反応の分析

Types of Reactions

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Cyclization Reactions: The isoindoline-1,3-dione moiety can undergo cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents such as toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

科学的研究の応用

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione has several scientific research applications, including:

Pharmaceuticals: It is used in the synthesis of potential therapeutic agents due to its bioactive properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Polymer Additives: It is used as an additive in polymer production to enhance material properties.

Photochromic Materials: The compound is explored for its potential use in photochromic applications, where it can change color upon exposure to light

作用機序

The mechanism of action of 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Diversity in Isoindoline-1,3-dione Derivatives

Isoindoline-1,3-dione derivatives exhibit significant structural diversity, with substituents ranging from simple alkyl chains to complex aryl and heterocyclic groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- Bromine Effects : Bromine substituents (e.g., in 2n and 2-(4-(2-bromoethyl)phenyl) derivatives) induce distinct deshielding in ¹H NMR (δ 4.85 for CH2Br) . The target compound’s branched bromoalkyl chain would likely show multiplet signals near δ 3.0–3.5 for CH2Br and δ 1.2–1.5 for the methyl group.

- Thermal Stability : Aryl-substituted derivatives (e.g., 2n) exhibit higher melting points (142°C) compared to alkyl analogs (98–102°C for 2i) due to enhanced crystallinity from π-stacking .

生物活性

2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This isoindoline derivative is characterized by a complex structure that allows it to participate in various biochemical interactions. Recent studies have explored its synthesis, chemical properties, and biological activities, particularly in the context of antimicrobial and anticancer effects.

The synthesis of 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione typically involves a condensation reaction between an appropriate aromatic amine and maleic anhydride or its derivatives. This method is often optimized for efficiency and sustainability, employing solventless conditions to minimize environmental impact. The compound can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols, which enhances its versatility in medicinal applications.

Antimycobacterial Activity

Recent studies have assessed the antimycobacterial properties of isoindoline derivatives, including 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione. A study focused on structurally modified isoindoline-1,3-dione derivatives demonstrated significant activity against the H37Rv strain of Mycobacterium tuberculosis. Among the tested compounds, some exhibited IC50 values as low as 18 μM, indicating potent antimycobacterial activity . The mechanism of action appears to involve inhibition of the InhA enzyme, which is critical for mycobacterial fatty acid synthesis.

Anticancer Potential

Isoindoline derivatives have also been explored for their anticancer properties. Compounds similar to 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione have shown promise as DNA-targeted anticancer agents. For instance, bis-naphthalimides derived from isoindolines have been identified as effective anticancer agents due to their ability to intercalate DNA and induce apoptosis in cancer cells . The structural features that facilitate these interactions include the presence of electron-withdrawing groups that enhance the compound's reactivity towards nucleophiles within cellular environments.

Case Studies

Several case studies highlight the biological activities associated with isoindoline derivatives:

- Antimycobacterial Study : A series of isoindoline compounds were evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. Compounds exhibiting IC50 values below 20 μM were identified as promising candidates for further development .

- Cytotoxicity Assessment : In another study, isoindoline derivatives were tested for cytotoxic effects on Vero cells (a cell line derived from African green monkey kidney cells). Most compounds demonstrated low cytotoxicity while retaining significant antimycobacterial activity .

The mechanism by which 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione exerts its biological effects has been partially elucidated through computational studies. Molecular docking simulations suggest strong binding affinities to target proteins involved in critical metabolic pathways in bacteria and cancer cells . This interaction is believed to disrupt normal cellular functions, leading to cell death or growth inhibition.

Future Directions

Future research on 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and reduce environmental impact.

- Expanding Biological Testing : Investigating additional biological activities beyond antimycobacterial and anticancer effects.

- Mechanistic Studies : Conducting detailed mechanistic studies to fully understand how this compound interacts with biological targets.

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione?

The synthesis typically involves multi-step reactions, including alkylation and cyclization. For example:

- Step 1 : Reacting a brominated precursor (e.g., 3-bromo-2-methylpropylamine) with phthalic anhydride under reflux in a polar aprotic solvent (e.g., DMF or THF) to form the isoindoline-1,3-dione core .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product .

- Key variables : Solvent choice, temperature (80–120°C), and reaction time (12–24 hours) significantly influence yield .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals:

- Monoclinic crystal system (space group P21) with unit cell dimensions a = 4.8413 Å, b = 7.3401 Å, c = 15.095 Å, and β = 91.729° .

- Packing interactions : van der Waals forces and halogen bonding (Br···O) stabilize the lattice .

- Data collection : Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .

Q. What analytical techniques are used to verify purity and structure?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl and bromopropyl groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 268.11) .

- Elemental analysis : Matches calculated C, H, N, and Br percentages within ±0.3% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Factorial design : Use a 2 factorial approach to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) identifies optimal conditions for nucleophilic substitution steps .

- Case study : Increasing solvent polarity (e.g., switching from THF to DMF) improved yields from 45% to 68% in analogous isoindoline derivatives .

Q. What computational methods predict reactivity or stability of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electrophilic sites (e.g., bromine as a leaving group) and stability under thermal stress .

- Reaction path search : Transition state analysis identifies energy barriers for side reactions (e.g., elimination vs. substitution) .

Q. How does the bromopropyl group influence biological activity in medicinal chemistry studies?

- Mechanistic insights : The bromine atom acts as a leaving group in SN2 reactions, enabling conjugation with biomolecules (e.g., thiols in cysteine residues) .

- Case study : Analogous brominated isoindoline derivatives inhibit enzyme activity (IC = 12–18 µM) in kinase assays, suggesting potential as pharmacophores .

Q. Are there contradictions in reported synthetic protocols, and how can they be resolved?

- Discrepancy : Some routes use phthalic anhydride , while others employ pre-functionalized isoindoline intermediates .

- Resolution : Comparative kinetic studies show that pre-functionalized intermediates reduce side products (e.g., dimerization) but require stricter anhydrous conditions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Process bottlenecks : Poor solubility in non-polar solvents complicates large-scale recrystallization .

- Solutions : Switch to membrane-based separation technologies (e.g., nanofiltration) for efficient purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。